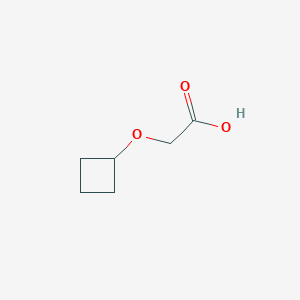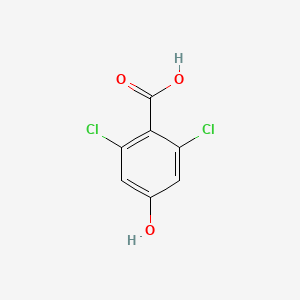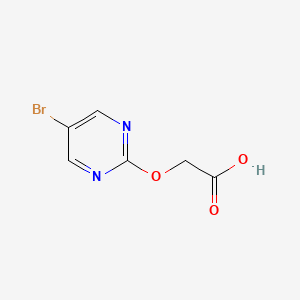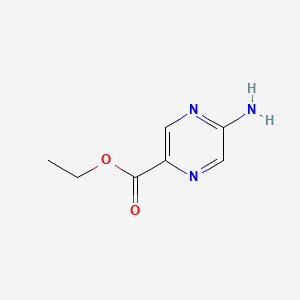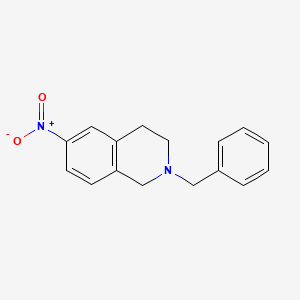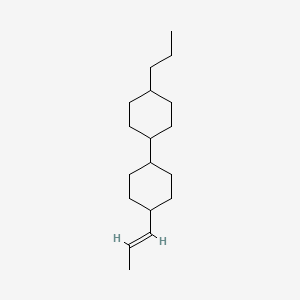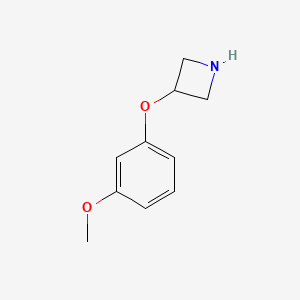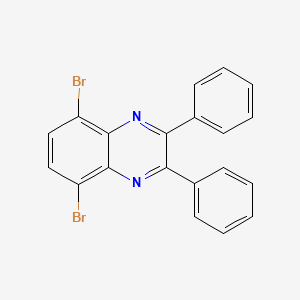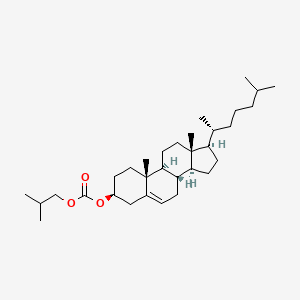
Cholesterol Isobutyl Carbonate
Vue d'ensemble
Description
Cholesterol Isobutyl Carbonate (CIC) is a synthetic compound composed of cholesterol, an essential lipid for human health, and isobutyl carbonate, an organic compound. CIC is used in a wide range of applications, including the synthesis of pharmaceuticals, biocatalysis and drug delivery. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Applications De Recherche Scientifique
1. Cholesterol Research History
Cholesterol research has been pivotal in the scientific arena. Significant strides were made in understanding its structure, biosynthesis, and role in cellular processes. Notably, the complete elucidation of cholesterol's structure in 1932 and discoveries regarding its biosynthesis using isotopic tracers marked milestones in biochemistry and pharmacology (Vance & Van den bosch, 2000).
2. Isoprenoids and Cholesterol Synthesis
Isoprenoids, integral to cholesterol synthesis, have been extensively studied. A novel LC-MS/MS method was developed for quantifying key isoprenoids in biological matrices, aiding in understanding cholesterol-related physiological processes (Chhonker et al., 2018).
3. Cholesterol Derivatives in Drug Delivery and Bioimaging
Recent advances in cholesterol-based compounds, particularly their derivatives, have broadened their applications in drug delivery and bioimaging. These derivatives play crucial roles in creating more efficient and targeted therapeutic solutions (Albuquerque et al., 2018).
4. Environmental Impact on Cholesterol Metabolism
Environmental toxicants have been shown to impair cholesterol metabolism, potentially contributing to neurodevelopmental toxicity. This reveals the significance of cholesterol in environmental health studies (Wages et al., 2020).
5. Cholesterol in Bionanotechnology
Cholesterol's role extends into the field of bionanotechnology. Its self-assembly properties and interactions with other molecules make it a valuable component in biosensing and drug delivery systems (Hosta-Rigau et al., 2013).
6. Antimicrobial Activity of Cholesterol Derivatives
Cholesterol derivatives, specifically glycinate and carbonate derivatives, have shown potential antimicrobial activity against gram-negative bacteria and fungi, highlighting their therapeutic applications (Sribalan et al., 2015).
Propriétés
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-methylpropyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H54O3/c1-21(2)9-8-10-23(5)27-13-14-28-26-12-11-24-19-25(35-30(33)34-20-22(3)4)15-17-31(24,6)29(26)16-18-32(27,28)7/h11,21-23,25-29H,8-10,12-20H2,1-7H3/t23-,25+,26+,27-,28+,29+,31+,32-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNAUAMDEFOJPCS-PTHRTHQKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)OCC(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)OCC(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H54O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20624505 | |
| Record name | (3beta)-Cholest-5-en-3-yl 2-methylpropyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20624505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cholesterol Isobutyl Carbonate | |
CAS RN |
77546-35-1 | |
| Record name | (3beta)-Cholest-5-en-3-yl 2-methylpropyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20624505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



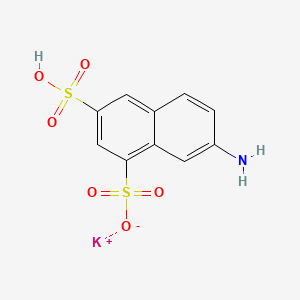
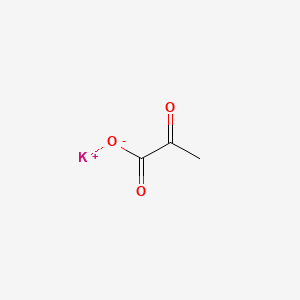
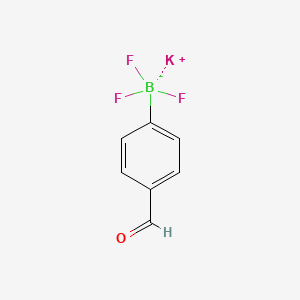
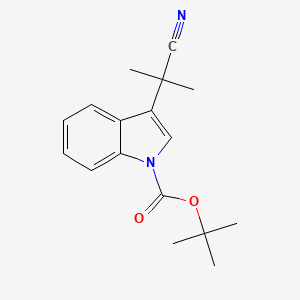
![2-Mercaptobenzo[d]thiazole-6-carbonitrile](/img/structure/B1592704.png)
